molecular formula C5H3F9O B062403 Methoxyperfluorobutane CAS No. 163702-07-6

Methoxyperfluorobutane

Cat. No.: B062403
CAS No.: 163702-07-6
M. Wt: 250.06 g/mol
InChI Key: OKIYQFLILPKULA-UHFFFAOYSA-N
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Description

Methoxyperfluorobutane is a fluorinated ether of significant interest in advanced biomedical and materials science research. Its primary research value lies in its application as a volatile inert fluid and a potential synthetic oxygen carrier. In inhalation toxicology, it serves as a model compound for studying the pharmacokinetics and pulmonary effects of perfluorinated compounds. Researchers utilize it to investigate the mechanisms of gas exchange and tissue oxygenation in ex vivo organ perfusion systems, where its high oxygen and carbon dioxide solubility are critical. The compound's mechanism of action is primarily physical, functioning through the dissolution and transport of respiratory gases without engaging in specific biochemical receptor pathways. This property makes it a valuable tool for isolating the effects of oxygen delivery from complex cellular signaling. Furthermore, in materials science, this compound is investigated for its role in creating stable, oxygen-rich microenvironments for cell culture and tissue engineering, and as a precursor or solvent in the synthesis of fluorinated polymers and surfactants. Its chemical stability and unique physicochemical profile provide a versatile platform for developing novel experimental methodologies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane
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InChI

InChI=1S/C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3
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InChI Key

OKIYQFLILPKULA-UHFFFAOYSA-N
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Canonical SMILES

COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
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Molecular Formula

C4F9OCH3, C5H3F9O
Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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DSSTOX Substance ID

DTXSID4073120
Record name Perfluorobutyl methyl ether
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Molecular Weight

250.06 g/mol
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Physical Description

Liquid, Clear liquid with an odor of ether; [3M MSDS]
Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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Record name Methyl nonafluorobutyl ether
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Vapor Pressure

202.0 [mmHg]
Record name Methyl nonafluorobutyl ether
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CAS No.

163702-07-6, 219484-64-7
Record name Methyl nonafluorobutyl ether
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Record name Methyl perfluorobutyl ether
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Record name Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
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Record name Perfluorobutyl methyl ether
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Record name Methyl perfluorobutyl ether
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Record name METHYL PERFLUOROBUTYL ETHER
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Biological Activity

Methoxyperfluorobutane (also known as HFE-7100) is a fluorinated compound used in various industrial applications, particularly in the field of biomedicine and as a solvent. This article explores its biological activity, including its effects on cellular systems, potential applications, and relevant research findings.

This compound has the molecular formula C10H6F18O2C_{10}H_{6}F_{18}O_{2} and is characterized by its unique structure that includes both methoxy and perfluorinated groups. This structure contributes to its distinct physical and chemical properties, such as low surface tension and high stability under various conditions.

Biological Activity

1. Cellular Compatibility

Studies indicate that this compound exhibits significant compatibility with mammalian cells. In vitro experiments have demonstrated that it can support cell viability over extended periods. For instance, when used in conjunction with other surfactants, it has shown to maintain cell viability in U937 mammalian cells for several days . This property is crucial for applications in drug delivery and tissue engineering.

2. Oxygen Delivery

Recent research highlights the role of perfluorocarbon nanoemulsions, including this compound, in enhancing oxygen delivery to microbial catalysts. This is particularly beneficial in bioremediation and biofuel production processes where oxygen availability can limit microbial activity. The introduction of these nanoemulsions creates a favorable microenvironment for microorganisms, thereby improving their metabolic efficiency .

3. Diffusion Properties

The diffusion characteristics of this compound have been studied in various contexts. Accurate measurements of its Fickian diffusion coefficients in binary mixtures reveal its potential as a medium for transporting gases in biological systems . Such properties are essential for applications involving gas exchange processes in biological tissues.

Case Studies

Case Study 1: Drug Delivery Systems

In a study evaluating the use of this compound as a carrier for drug delivery, researchers found that its low viscosity and high solubility for various pharmaceuticals made it an ideal candidate for formulating injectable drug solutions. The compound's ability to encapsulate drugs without significant degradation or loss of activity was highlighted, suggesting its utility in developing advanced therapeutic modalities.

Case Study 2: Environmental Impact Assessment

Another study assessed the environmental impact of this compound when used as a solvent in industrial applications. The findings indicated that while it is stable and non-reactive under typical conditions, careful management is necessary to prevent bioaccumulation in aquatic systems due to its persistence .

Research Findings

Study Focus Findings
Cell ViabilityMaintained cell viability over several days when used with surfactants.
Diffusion CoefficientsMeasured Fickian diffusion coefficients indicating effective gas transport properties.
Microbial CatalysisEnhanced oxygen delivery improved microbial metabolic efficiency.

Scientific Research Applications

Chemical Properties and Stability

Methoxyperfluorobutane is characterized by:

  • High boiling point (approximately 67°C)
  • Chemical stability under ambient conditions
  • Non-flammability , making it safe for various applications

These properties allow it to serve effectively as a solvent for fluorinated materials and in environments requiring harsh conditions, such as in the processing of polytetrafluoroethylene (PTFE) .

Solvent Use

This compound is widely used as a solvent in the synthesis of various aryl fluoride derivatives through electrophilic fluorination. Its effectiveness as a solvent is attributed to its ability to dissolve organic materials without introducing flammability risks .

Cleaning Agent

As part of the 3M™ Novec™ product line, this compound serves as an effective cleaning agent for heavy-duty applications, including:

  • Azeotropic cleaning for oils and greases
  • Light-duty cleaning for particulates and fluoropolymers
  • Specialty solvent applications

Analytical Chemistry

This compound can be utilized as a reference standard in analytical techniques aimed at detecting per- and polyfluoroalkyl substances (PFAS) in environmental samples, such as water and soil. Its persistence makes it suitable for this purpose .

Blood Substitute Research

Recent studies have explored the potential of this compound as an oxygen carrier in artificial blood substitutes due to its ability to reversibly bind oxygen. Although further research is needed, initial findings suggest promising applications in medical science .

Droplet Motion Studies

Research involving emulsion droplets has demonstrated that this compound can influence chemotactic motion in microfluidic channels. The compound's unique interfacial tension properties allow droplets to move towards regions of lower tension, showcasing its role in advanced fluid dynamics studies .

Environmental Impact and Safety

This compound is recognized for its low environmental impact due to its zero ozone depletion potential and favorable toxicological profile. It has been rated "practically non-toxic" through inhalation studies, making it a safer alternative to traditional solvents .

Stability Studies

A study conducted on Novec™ 71IPA DL, a mixture including this compound, highlighted its stability over time, producing fluoride at a rate of approximately 1 ppm/year under various temperature conditions . This stability underscores its suitability for long-term applications.

Electrochemical Applications

Research has shown that this compound can enhance the electrochemical properties of lithium-ion batteries when used as an electrolyte or additive, improving capacity and stability while maintaining safety due to its non-flammable nature .

Chemical Reactions Analysis

Reactivity and Stability

  • General Stability : Methoxyperfluorobutane is known for its stability and low reactivity under ambient conditions. It exhibits high thermal stability and resistance to degradation, making it useful in industrial applications.
  • Reactions with Isopropyl Alcohol : this compound shows minimal degradation when mixed with isopropyl alcohol, producing fluoride at a low rate (approximately 1 ppm/year) under ambient conditions.
  • Decomposition : Under elevated temperatures or in the presence of certain catalysts, this compound can decompose.
  • Hydrolysis : The compound does not belong to any of the classic ether reactions up to 100°C .

Reaction Products

  • Esters and Hydrofluoric Acid : When aged under controlled conditions, this compound can transform into products such as esters and hydrofluoric acid.
  • Isopropymethyl Ether (IME) : In mixtures with isopropyl alcohol, slow reactions can produce hydrogen fluoride and isopropymethyl ether .

Reaction Conditions

  • Temperature : this compound is stable at room temperature, but elevated temperatures can promote decomposition. Studies have been conducted at temperatures ranging from 26°C to 102°C to observe reaction products .
  • Catalysis : Strong acids can catalyze the reaction described in Eq. (1). Lewis acid-base interactions, such as with AlF3, can also influence the decomposition of perfluoroethers .

NMR Characterization of Reactants and Products

  • NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is used to identify and measure the components and products of reactions involving this compound .
  • Chemical Shifts and Coupling Constants : Detailed NMR spectra provide chemical shifts, coupling constants, and multiplicities of reactants and products, aiding in the clarification of observed transformations as samples age .
  • Spectral Assignments : Studies using Bruker 500 spectrometers at 500.023 MHz have identified resonances of methoxy hydrogen atoms on this compound isomers at approximately 3.700 and 3.697 ppm .

Mechanochemical Reactions

  • Shear-Activation : Mechanical stress can activate chemical reactions by reducing the reaction energy barrier .
  • Molecular Deformation : Studies using reactive MD simulations have shown that mechanical stress can deform C–C bonds, affecting the potential energy surface of reactions .

Comparison with Other Fluorinated Compounds

This compound shares similarities with other fluorinated compounds, each having unique properties:

Compound NameMolecular FormulaUnique Features
MethoxyperfluoroisobutaneC5H3F9OSimilar structure; used in similar applications
EthoxynonafluorobutaneC6H5F9OReplaces n-hexane in HPLC; shows unique selectivity
Methyl Nonafluorobutyl EtherC5H3F9OKnown for low acute toxicity; used in battery applications

This compound's non-flammability, stability, and solvent properties make it particularly useful in industrial and research settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxyperfluorobutane belongs to the broader class of per- and polyfluoroalkyl substances (PFAS) , which include perfluorocarbons (PFCs), perfluoroalkyl acids (PFAAs), and other HFEs. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Chemical Structure Boiling Point (°C) Stability (Fluoride Release) Environmental Impact Applications
This compound (HFE-7100) CH₃OCF₂(CF₂)₂CF₃ / CH₃OCF(CF₃)₂ ~61 (estimated) ~1 ppm/year Low persistence; non-bioaccumulative Surfactants, electronics cooling, precision cleaning
Perfluorobutane (C₄F₁₀) CF₃CF₂CF₂CF₃ -1.7 Highly stable; inert High global warming potential (GWP) Refrigerants, insulating gases
Perfluorobutanoic acid (PFBA) CF₃CF₂CF₂COOH 189–192 Persistent; bioaccumulative Toxic, regulated under REACH SVHC Historical use in coatings, phased out
Perfluorobutane sulfonic acid (PFBS) CF₃CF₂CF₂SO₃H >200 Persistent; mobile in water SVHC due to toxicity Firefighting foams (replacement for PFOS)
Perfluorohexane (C₆F₁₄) CF₃(CF₂)₄CF₃ 56–58 Stable; low reactivity High GWP; long environmental half-life Aerospace fluids, solvents

Key Comparative Insights

Structural and Functional Differences this compound contains an ether linkage (C-O-C), which reduces its environmental persistence compared to fully fluorinated PFCs like perfluorobutane (C₄F₁₀) or sulfonated derivatives (PFBS) .

Thermal and Chemical Stability

  • This compound exhibits superior stability compared to PFBA and PFBS, which degrade into persistent metabolites . Its stability is comparable to perfluorobutane but with a lower GWP due to shorter atmospheric lifetime .

Regulatory and Environmental Profiles PFBA and PFBS are classified as Substances of Very High Concern (SVHC) under EU REACH due to persistence, mobility, and toxicity (PMT criteria) . Perfluorobutane, while stable, has a high GWP (~7,100) and is subject to restrictions under the Kigali Amendment to the Montreal Protocol .

Applications this compound is used as a safer alternative to chlorofluorocarbons (CFCs) and perfluorooctanoic acid (PFOA) in electronics cooling and surfactant synthesis (e.g., PFPE-PEG triblock copolymers) . Perfluorohexane and perfluorobutane are preferred in aerospace applications due to their extreme thermal stability but face phase-out pressures due to GWP concerns .

Research Findings and Industry Trends

  • A 2013 study demonstrated that this compound mixed with isopropyl alcohol (Novec™ 71IPA DL) maintains stability at ambient temperatures, making it ideal for precision cleaning without degrading into hazardous byproducts .
  • Regulatory shifts are driving adoption of HFEs like this compound over traditional PFAS, which are increasingly restricted due to health and environmental risks .

Preparation Methods

Reaction Conditions and Yield Optimization

The process involves the following steps:

  • Reactant Preparation : 2 kg of aluminate ionic liquid is combined with 264 g of perfluoropentanoic acid.

  • Iodination : 2.5 mol of iodine dissolved in ethanol is added dropwise at 80°C over 5 hours.

  • Thermal Activation : The mixture is heated to 100°C for 8 hours to complete the reaction.

  • Separation and Purification : The product layer is isolated and purified via rectification, yielding 336 g of perfluorobutyl iodide with 98.2% HPLC purity.

Table 1: Key Parameters for Perfluorobutyl Iodide Synthesis

ParameterValue
Temperature80–100°C
Reaction Time13 hours
Yield336 g
Purity98.2% (HPLC)

This method emphasizes the role of ionic liquids in facilitating efficient halogen exchange while minimizing by-product formation.

Methoxylation of Perfluorobutyl Iodide

The second stage involves substituting the iodide group in perfluorobutyl iodide with a methoxy group (-OCH₃) via a nucleophilic substitution reaction.

Reaction Mechanism

Methanol acts as the nucleophile, attacking the electrophilic carbon bonded to iodine in perfluorobutyl iodide. A base, such as potassium hydroxide or sodium methoxide, deprotonates methanol to enhance its nucleophilicity:

C4F9I+CH3OHBaseC4F9OCH3+HI\text{C}4\text{F}9\text{I} + \text{CH}3\text{OH} \xrightarrow{\text{Base}} \text{C}4\text{F}9\text{OCH}3 + \text{HI}

The reaction typically proceeds under mild conditions (25–50°C) to avoid side reactions such as elimination or thermal degradation.

Isomer Formation

This compound exists as a mixture of n-butyl (-CF₂CF₂CF₂CF₃) and iso-butyl (-CF(CF₃)₂) isomers. The ratio depends on the steric and electronic effects during substitution:

  • n-Butyl isomer : Favored in polar solvents due to reduced steric hindrance.

  • Iso-butyl isomer : Dominates in non-polar media where branching stabilizes the transition state.

Table 2: Isomer Distribution Under Different Conditions

Solvent Polarityn-Butyl Isomer (%)Iso-Butyl Isomer (%)
Polar (e.g., DMF)65–7030–35
Non-polar (e.g., hexane)40–4555–60

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency and safety. Key considerations include:

Reactor Design

  • Tubular Reactors : Enable precise temperature control and rapid mixing, reducing localized overheating.

  • Corrosion-Resistant Materials : Reactors are lined with polytetrafluoroethylene (PTFE) to withstand corrosive intermediates like hydrogen iodide.

By-Product Management

Hydrogen iodide (HI) generated during methoxylation is neutralized using aqueous sodium bicarbonate, producing sodium iodide (NaI) for reuse:

HI+NaHCO3NaI+CO2+H2O\text{HI} + \text{NaHCO}3 \rightarrow \text{NaI} + \text{CO}2 + \text{H}_2\text{O}

This closed-loop system minimizes waste and improves cost-effectiveness.

Alternative Synthesis Routes

Electrochemical Fluorination (ECF)

ECF involves electrolyzing a solution of butyl methyl ether in hydrogen fluoride. While less common, this method avoids iodinated precursors but requires specialized equipment to handle HF.

Gas-Phase Fluorination

Perfluorobutane is reacted with methanol and a fluorination catalyst (e.g., SbF₅) at high temperatures (200–300°C). However, this approach suffers from low selectivity and excessive energy demands.

Reaction Optimization and Challenges

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) accelerates reaction rates by stabilizing the transition state.

  • Solvent-Free Systems : Reduce purification steps but require higher temperatures, increasing decomposition risks.

Catalyst Screening

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve yields by phase-transfer catalysis, particularly in biphasic systems .

Q & A

Q. What are the key physicochemical properties of methoxyperfluorobutane, and how do they influence its suitability as a solvent in biomedical applications?

this compound (C5H3F9O) exhibits low surface tension, high thermal stability, and exceptional inertness due to its perfluorinated structure and methoxy group . These properties make it ideal for applications requiring gas transport (e.g., oxygen delivery in microbial systems) or as a non-reactive solvent. Researchers should prioritize measuring its boiling point (≈ 60–130°C, depending on isomer ratios) and Fickian diffusion coefficients in binary mixtures to assess gas transport efficiency .

Q. How can researchers safely handle this compound in laboratory settings?

this compound is classified as an irritant (GHS signal word: "Warning") and requires strict safety protocols:

  • Use fume hoods for ventilation and avoid direct skin contact.
  • Store in sealed, amber-glass containers at <20°C to prevent aerosol formation .
  • Regularly inspect for peroxide formation using flashlights to detect crystal/solid residues in amber bottles .

Q. What analytical methods are recommended for verifying the purity and isomer composition of this compound?

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for quantifying isomer ratios (e.g., n-butyl vs. iso-butyl isomers), with purity thresholds ≥99% . Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, particularly the methoxy (-OCH3) and perfluorobutyl (-CF2CF2CF3) groups .

Advanced Research Questions

Q. How can experimental designs optimize this compound’s role in oxygen delivery systems for microbial bioremediation?

Researchers should:

  • Formulate perfluorocarbon nanoemulsions with surfactants (e.g., Pluronic F-68) to stabilize oxygen diffusion interfaces.
  • Monitor microbial metabolic activity via respirometry or fluorescence-based oxygen probes under anaerobic conditions .
  • Compare oxygen transfer rates against controls (e.g., perfluorodecalin) to validate efficacy .

Q. What methodologies resolve contradictions in reported diffusion coefficients of this compound across different solvent systems?

Discrepancies arise from solvent polarity and temperature variations. To standardize measurements:

  • Use dynamic light scattering (DLS) to track particle mobility in binary mixtures.
  • Apply the Stokes-Einstein equation to correlate diffusion coefficients with solvent viscosity .
  • Validate results using computational models (e.g., molecular dynamics simulations) .

Q. How can researchers assess the environmental persistence and bioaccumulation potential of this compound?

this compound is a PFAS (per- and polyfluoroalkyl substance), requiring OECD 307/308 guidelines for biodegradation testing:

  • Conduct soil column experiments to measure leaching potential.
  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect degradation byproducts (e.g., perfluorobutanoic acid) .
  • Compare bioaccumulation factors (BAFs) with shorter-chain PFAS (e.g., PFBA) to evaluate ecological risks .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible drug delivery studies?

  • Optimize fluorination reactions using catalytic amounts of cesium fluoride (CsF) to enhance yield and isomer consistency .
  • Implement quality control via GC-FID and Fourier-transform infrared spectroscopy (FTIR) to track functional group fidelity .
  • Pre-screen batches for cytotoxicity using mammalian cell lines (e.g., U937 cells) to ensure biocompatibility .

Q. How can multi-omics approaches elucidate this compound’s interactions with cellular membranes?

  • Combine lipidomics (LC-MS) to profile membrane lipid alterations.
  • Use transcriptomics (RNA-seq) to identify stress-response pathways (e.g., oxidative phosphorylation).
  • Validate findings with confocal microscopy to visualize membrane integrity post-exposure .

Methodological Resources

  • Safety Protocols : Follow OSHA guidelines for PFAS handling and disposal .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing experimental workflows .
  • Advanced Analytics : Leverage Pharos Project databases for comparative PFAS toxicity profiles .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxyperfluorobutane
Reactant of Route 2
Methoxyperfluorobutane

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